molecular formula C18H18N4O2 B11646306 3-(4-Ethylphenyl)-N'-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Ethylphenyl)-N'-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646306
M. Wt: 322.4 g/mol
InChI Key: UYCBSHYTXQGODF-XDHOZWIPSA-N
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Description

3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and an ethylphenyl group

Preparation Methods

The synthesis of 3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethylphenyl group: This step involves the alkylation of the pyrazole ring with an ethylphenyl halide.

    Formation of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Condensation reaction: Finally, the furan and pyrazole rings are connected through a condensation reaction with an appropriate aldehyde or ketone.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

    3-(4-Methylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and properties.

    3-(4-Ethylphenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Here, the furan ring is replaced by a thiophene ring, potentially altering its electronic properties and reactivity.

The uniqueness of 3-(4-Ethylphenyl)-N’-(1-(2-furyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-3-13-6-8-14(9-7-13)15-11-16(21-20-15)18(23)22-19-12(2)17-5-4-10-24-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

UYCBSHYTXQGODF-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CO3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CO3

Origin of Product

United States

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